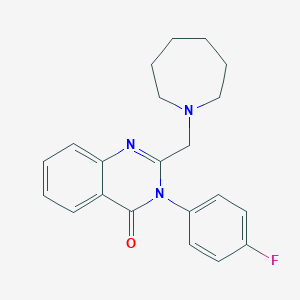![molecular formula C17H13ClN2O4 B289289 N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B289289.png)
N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide, also known as CFTR(inh)-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other related diseases. This molecule has shown promising results in preclinical studies and has been identified as a potential drug candidate for the treatment of CF.
Mecanismo De Acción
N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 binds to the regulatory domain of N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide and prevents the opening of the chloride channel. This molecule acts as a non-competitive inhibitor of N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide, which means that it does not compete with other ligands for binding to N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide. N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been shown to be more potent and selective than other N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide inhibitors, such as glibenclamide and DPC.
Biochemical and Physiological Effects:
N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been shown to improve the chloride transport in CF cells and restore the airway surface liquid volume. This molecule can also reduce the viscosity of mucus and enhance the bacterial clearance in CF cells. N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been shown to be well-tolerated in preclinical studies and does not have significant toxicity or side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 is a potent and selective inhibitor of N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide, which makes it an ideal tool for studying the function and regulation of N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide channels. This molecule can be used in electrophysiological studies, fluorescence imaging, and other biochemical assays to investigate the activity and localization of N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide channels. However, N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has some limitations for lab experiments. This molecule is not stable in aqueous solutions and requires careful handling and storage. N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 can also interact with other proteins and affect their function, which may complicate the interpretation of experimental results.
Direcciones Futuras
N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has shown promising results in preclinical studies and has been identified as a potential drug candidate for the treatment of CF and other related diseases. However, there are still some challenges and opportunities for future research. One of the challenges is to improve the pharmacokinetic properties of N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172, such as its stability, solubility, and bioavailability. Another challenge is to identify the optimal dose and delivery route of N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 for clinical applications. There are also opportunities to investigate the potential applications of N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 in other diseases, such as secretory diarrhea, polycystic kidney disease, and pancreatic cancer. Overall, N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 is a promising molecule with potential therapeutic applications and warrants further research.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method has been reported in several research articles. In brief, the synthesis involves the condensation of 4-chloro-2-nitroaniline with 2-furancarboxaldehyde to form 4-chloro-2-{[(2-furylmethyl)amino]carbonyl}aniline. This intermediate is then reacted with furan-2-carboxylic acid to form the final product, N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172. The purity and yield of the final product can be improved by using appropriate purification techniques.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other related diseases. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide) gene, which encodes a protein that regulates the transport of chloride ions across cell membranes. N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 is a potent and selective inhibitor of N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide, which can block the function of defective N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide channels and restore the transport of chloride ions in CF cells. This molecule has been shown to improve the airway surface liquid volume, reduce mucus viscosity, and enhance the bacterial clearance in CF cells. N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide(inh)-172 has also been investigated for its potential applications in other diseases, such as polycystic kidney disease, secretory diarrhea, and pancreatic cancer.
Propiedades
Fórmula molecular |
C17H13ClN2O4 |
|---|---|
Peso molecular |
344.7 g/mol |
Nombre IUPAC |
N-[4-chloro-2-(furan-2-ylmethylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O4/c18-11-5-6-14(20-17(22)15-4-2-8-24-15)13(9-11)16(21)19-10-12-3-1-7-23-12/h1-9H,10H2,(H,19,21)(H,20,22) |
Clave InChI |
ATEXDWNHRIMAPR-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
SMILES canónico |
C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289210.png)
![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)

![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289218.png)
![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)
